Product packaging for Z-Cys(Trt)-OH(Cat. No.:CAS No. 26311-04-6)

Z-Cys(Trt)-OH

Cat. No.: B2425122
CAS No.: 26311-04-6
M. Wt: 497.6 g/mol
InChI Key: AXGBGCZDGIBZPI-UHFFFAOYSA-N
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Description

Significance of Cysteine Residues in Biomolecules

Cysteine is a semi-essential amino acid that plays a crucial role in the structure and function of numerous proteins and peptides. researchgate.net Its defining feature is the thiol group (-SH) in its side chain, which is highly reactive and participates in a variety of biological processes. One of the most significant roles of cysteine is the formation of disulfide bridges (-S-S-). bbk.ac.uk These covalent bonds can form between two cysteine residues within the same polypeptide chain (intrachain) or between different chains (interchain), critically stabilizing the three-dimensional structure of proteins. bbk.ac.uk

Beyond structural stabilization, cysteine residues are often found at the active sites of enzymes, where the thiol group can act as a nucleophile in catalytic reactions. bbk.ac.uknih.gov Cysteine proteases, for example, rely on a cysteine residue for their enzymatic activity. bbk.ac.uk The thiol group can also coordinate with metal ions, forming essential components of metalloproteins involved in electron transfer and other catalytic functions. nih.gov Furthermore, cysteine is a precursor for the synthesis of other important biomolecules, including the major intracellular antioxidant glutathione, coenzyme A, and taurine. mdpi.com The redox properties of the thiol group also allow cysteine to participate in antioxidant defense mechanisms, protecting cells from damage by reactive oxygen species. mdpi.comrochester.edu

Evolution of Thiol Protecting Group Strategies in Peptide Synthesis

The high reactivity of the cysteine thiol group necessitates its protection during peptide synthesis to prevent side reactions, such as unwanted disulfide bond formation. bachem.com The development of effective thiol protecting groups has been a central theme in the evolution of peptide chemistry. rsc.org

Early strategies in solution-phase peptide synthesis often employed the benzyl (B1604629) (Bzl) group for thiol protection. While effective, its removal required harsh conditions, such as treatment with sodium in liquid ammonia, which could damage the peptide chain.

The advent of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, spurred the development of new protecting groups compatible with this technique. ethz.ch SPPS involves two main strategies: the Boc/Bzl strategy and the Fmoc/tBu strategy.

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-amino protection and relatively acid-stable groups like benzyl (Bzl) for side-chain protection. Thiol protecting groups compatible with this strategy, such as the 4-methylbenzyl (Meb) or the acetamidomethyl (Acm) group, were developed. bachem.com The final deprotection and cleavage from the resin are typically achieved with strong acids like hydrogen fluoride (B91410) (HF). ethz.ch

Fmoc/tBu Strategy: This strategy, introduced by Carpino and Han, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection. ethz.ch This "orthogonal" approach allows for milder deprotection conditions. The trityl (Trt) group emerged as a highly suitable thiol protecting group for this strategy due to its lability in trifluoroacetic acid (TFA), the reagent commonly used for final cleavage and side-chain deprotection. bachem.compeptide.com The development of a diverse array of protecting groups with varying stabilities has enabled the synthesis of complex peptides with multiple disulfide bonds through regioselective formation. rsc.orgresearchgate.net

Historical Context of Z-Cys(Trt)-OH Development and Application

This compound combines two important protecting groups: the benzyloxycarbonyl (Z) group for the Nα-amino function and the trityl (Trt) group for the thiol side chain. The Z group, introduced by Bergmann and Zervas in 1932, was one of the first widely used Nα-protecting groups in peptide synthesis. Its removal by catalytic hydrogenation offered a mild alternative to harsher methods.

The trityl group, a triphenylmethyl group, was recognized for its utility in protecting the thiol function of cysteine. Its bulkiness provides steric hindrance, preventing unwanted reactions, and its acid lability makes it compatible with modern peptide synthesis strategies. researchgate.net

The combination of these two protecting groups in this compound made it a valuable building block, particularly in solution-phase peptide synthesis and for the synthesis of specific peptide fragments. For instance, in fragment condensation strategies, a peptide segment can be synthesized using Z-protected amino acids, including this compound. After fragment assembly, the protecting groups can be selectively removed. While the Fmoc/tBu strategy has become dominant in solid-phase peptide synthesis, Z-protected amino acids like this compound continue to be relevant in various synthetic contexts, including the preparation of certain peptide fragments and in hybrid solution-solid phase approaches. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H27NO4S B2425122 Z-Cys(Trt)-OH CAS No. 26311-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26311-04-6

Molecular Formula

C30H27NO4S

Molecular Weight

497.6 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)

InChI Key

AXGBGCZDGIBZPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

solubility

not available

Origin of Product

United States

Chemical and Physical Properties

Z-Cys(Trt)-OH is a white to off-white solid. It is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the thiol group is protected by a trityl (Trt) group.

PropertyValue
Chemical Formula C30H27NO4S
Molecular Weight 497.60 g/mol iris-biotech.de
Appearance White to off-white solid medchemexpress.com
Melting Point 170-173 °C sigmaaldrich.com
Solubility Soluble in organic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). apexbt.comglpbio.com
Storage Should be stored in a dry, well-sealed container at low temperatures, typically between 2-8°C or at -20°C for long-term storage, to prevent degradation. sigmaaldrich.combiocrick.com

Synthesis and Manufacturing

The synthesis of Z-Cys(Trt)-OH typically involves a two-step process starting from L-cysteine.

Nα-protection: The amino group of L-cysteine is first protected with the benzyloxycarbonyl (Z) group. This is commonly achieved by reacting L-cysteine with benzyl (B1604629) chloroformate in an aqueous alkaline solution.

S-tritylation: The resulting Z-Cys-OH is then reacted with trityl chloride (Trt-Cl) in the presence of a base, such as diethylamine (B46881) (DEA), in an organic solvent. thieme-connect.de The trityl group selectively reacts with the thiol group to form the S-trityl ether.

Purification of the final product is crucial to ensure its suitability for peptide synthesis. This is typically achieved by recrystallization or column chromatography to remove any unreacted starting materials or by-products. The purity is often assessed by techniques like HPLC and NMR spectroscopy.

Role and Application in Peptide Synthesis

Mechanism of Protection and Deprotection

Z (Benzyloxycarbonyl) Group: The Z group protects the Nα-amino group, preventing it from participating in peptide bond formation except when desired. It is stable to the conditions used for peptide coupling. Deprotection of the Z group is typically achieved by catalytic hydrogenation (e.g., using H2 gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid.

Trt (Trityl) Group: The bulky trityl group provides steric protection for the highly reactive thiol side chain, preventing its oxidation to form disulfide bridges or other unwanted side reactions during synthesis. The Trt group is highly acid-labile and is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to capture the released trityl cations. peptide.compeptide.com Iodine can also be used to remove the trityl group and simultaneously form a disulfide bond. peptide.compeptide.com

Compatibility with Boc-based SPPS Protocols (e.g., Boc-Cys(Trt)-OH)

Use in Peptide Synthesis

This compound is incorporated into a growing peptide chain using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with an additive like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

An example of its application is in the fragment condensation approach for synthesizing larger peptides. A protected peptide fragment containing this compound can be synthesized in solution. This fragment is then coupled to another peptide fragment, which may be assembled on a solid support. This hybrid approach can be advantageous for the synthesis of long or difficult peptide sequences. It has been used in the synthesis of complex peptides like oxytocin (B344502) and precursors to melanocortin analogs. google.comgoogle.com

Analytical Characterization

Role and Characteristics of the Benzyloxycarbonyl (Z) Group for Nα-Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, stands as a cornerstone in peptide synthesis, particularly in solution-phase methodologies. researchgate.netbachem.com Its primary function is to protect the α-amino group of an amino acid, preventing it from participating in unwanted reactions during peptide bond formation. The Z group is valued for its stability under a variety of reaction conditions, including those that are mildly acidic or basic. researchgate.netpeptide.com

Key characteristics of the Z group include:

Facile Introduction: It is readily introduced to the amino group of an amino acid. researchgate.net

Stability: It exhibits stability towards a broad range of reaction conditions. researchgate.net

Suppression of Racemization: The Z group helps to minimize the risk of racemization during the coupling of amino acids. researchgate.net

Cleavage Mechanisms for Nα-Benzyloxycarbonyl Protection

The removal of the Z group can be accomplished through several methods, offering versatility in synthetic strategies. researchgate.net The most common cleavage mechanisms are:

Catalytic Hydrogenolysis: This is a widely used and mild method for Z group removal. masterorganicchemistry.com The process typically involves the use of a catalyst, such as palladium on carbon (Pd-C), in the presence of hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) acetate (B1210297). peptide.commasterorganicchemistry.com The reaction proceeds via the reduction of the benzyl (B1604629) ester, yielding toluene (B28343) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine. total-synthesis.com

Strong Acids: The Z group can also be cleaved under strongly acidic conditions. bachem.com Reagents such as hydrogen bromide (HBr) in acetic acid, neat hydrogen fluoride (B91410) (HF), or trifluoroacetic acid (TFA) at elevated temperatures are effective for this purpose. researchgate.netbachem.com This acid-catalyzed cleavage involves the protonation of the carbamate (B1207046) followed by its decomposition. total-synthesis.com

Other Methods: While less common, other reagents like boron tribromide (BBr₃) can also be employed for Z group removal. researchgate.net

Compatibility with Orthogonal Protecting Group Strategies

A significant advantage of the Z group is its compatibility with orthogonal protecting group strategies. researchgate.netnumberanalytics.com Orthogonality in this context means that different protecting groups can be removed under distinct sets of conditions without affecting one another. researchgate.netnumberanalytics.com

The Z group is compatible with the widely used Boc/Bn (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies. researchgate.net For instance, the Z group is stable under the conditions used to remove the Fmoc group (piperidine) and the Boc group (mild acid like TFA). researchgate.netmasterorganicchemistry.com This allows for the selective deprotection of the Nα-amino group while other protecting groups on amino acid side chains remain intact. This orthogonality is crucial for the synthesis of complex peptides, including branched or cyclic structures. ug.edu.pl

Role and Characteristics of the Trityl (Trt) Group for S-Protection

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and highly effective protecting group for the thiol (-SH) functional group of cysteine residues in peptide synthesis. ontosight.airesearchgate.net Its primary role is to prevent the highly nucleophilic and easily oxidized thiol group from engaging in undesirable side reactions, such as the formation of incorrect disulfide bonds. ontosight.ai

Key characteristics of the Trt group include:

Steric Hindrance: The bulky nature of the Trityl group provides significant steric hindrance, which can help to minimize aggregation during solid-phase peptide synthesis (SPPS). thieme-connect.compeptide.com

Acid Lability: The Trt group is known for its high sensitivity to acidic conditions, allowing for its removal under relatively mild protocols. peptide.com

Hydrophobicity: The Trt group is highly hydrophobic. researchgate.net

Acid-Lability and Cleavage Conditions of S-Trityl Protection

The S-Trityl group is readily cleaved by acids, a property that is central to its utility in peptide synthesis. ontosight.aisigmaaldrich.com The cleavage is typically performed using trifluoroacetic acid (TFA), often in a "cleavage cocktail" that includes scavengers. sigmaaldrich.compeptide.com The acid sensitivity of the Trt group is such that it can be removed with as little as 1% TFA. peptide.com

Common cleavage conditions are presented in the table below:

Reagent/ConditionPurposeCitation
Trifluoroacetic acid (TFA)Primary reagent for cleaving the S-Trityl group. sigmaaldrich.compeptide.com
Triisopropylsilane (B1312306) (TIS)A scavenger used to quench the trityl cation. sigmaaldrich.comnih.gov
1,2-Ethanedithiol (B43112) (EDT)A scavenger that assists in the removal of the trityl group. sigmaaldrich.com
Iodine (I₂)Can be used for simultaneous removal of the Trt group and formation of a disulfide bond. peptide.com
Silver(I) or Mercury(II) ionsMetal ions that can efficiently cleave S-trityl groups. thieme-connect.de
Thallium(III) trifluoroacetateCan be used for oxidative removal of the Trt group. peptide.comthieme-connect.de

It is important to note that S-Trityl protection is stable to 1-3% TFA, which allows for the selective removal of other more acid-labile groups like S-Mmt. sigmaaldrich.com However, it is cleaved with 95% TFA. sigmaaldrich.com

Mechanisms of Trityl Group Removal (e.g., via carbocation formation and scavenging)

The removal of the S-Trityl group proceeds through an acid-catalyzed mechanism involving the formation of a stable trityl carbocation. sigmaaldrich.comthieme-connect.de The process can be summarized in the following steps:

Protonation: The acidic environment facilitates the protonation of the sulfur atom.

Carbocation Formation: The protonated intermediate undergoes cleavage, releasing the highly stable triphenylmethyl (trityl) cation. The stability of this carbocation is due to the delocalization of the positive charge over the three phenyl rings. iris-biotech.de

Scavenging: The liberated trityl cation is a reactive electrophile that can reattach to the cysteine thiol or other nucleophilic residues in the peptide, such as tryptophan. sigmaaldrich.comthieme-connect.de To prevent this, scavengers are added to the cleavage mixture. These scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), react with the trityl cation in an irreversible manner. sigmaaldrich.comnih.gov For example, TIS donates a hydride to the trityl cation, converting it to triphenylmethane. sigmaaldrich.comnih.gov

The reversible nature of the trityl cation formation necessitates the use of effective scavengers to ensure complete and irreversible deprotection. sigmaaldrich.com

Factors Influencing S-Trityl Deprotection Efficiency

Several factors can influence the efficiency of S-Trityl deprotection:

FactorInfluence on DeprotectionCitation
Scavenger Choice and Concentration The type and amount of scavenger are critical. TIS is highly effective at quenching the trityl cation. sigmaaldrich.com Inadequate scavenging can lead to incomplete deprotection or side reactions. sigmaaldrich.com
Cleavage Cocktail Composition The specific mixture of acids and scavengers can impact efficiency. For peptides with multiple Cys(Trt) residues, specific cocktails are often required for optimal results. sigmaaldrich.com
Peptide Sequence The presence of other sensitive amino acids, like tryptophan, can influence the choice of scavengers. Silanes, for instance, can cause reduction of indoles. sigmaaldrich.com
Reaction Conditions Factors such as temperature and reaction time can affect the completeness of the deprotection.
Solvent The rate of certain reactions involving the Trt group can be highly solvent-dependent. sigmaaldrich.com

Orthogonality of Z and Trt Protecting Groups within Synthetic Schemes

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. wiley-vch.depeptide.com The concept of "orthogonality" is a cornerstone of modern protecting group strategy. rsc.orgresearchgate.net An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. rsc.orgbiosynth.com This principle is paramount for complex syntheses, such as the regioselective formation of disulfide bridges in peptides containing multiple cysteine residues. rsc.orgiris-biotech.de

The compound this compound, which is N-α-benzyloxycarbonyl-S-trityl-L-cysteine, exemplifies the application of an orthogonal protection scheme. It utilizes the benzyloxycarbonyl (Z) group for the α-amino group and the trityl (Trt) group for the thiol side chain of cysteine. The differing stabilities and cleavage methods for the Z and Trt groups allow for their independent removal, providing chemists with significant synthetic flexibility.

The Z group, introduced by Bergmann and Zervas in 1932, is a classic urethane-type protecting group for amines. rsc.orgresearchgate.net It is traditionally removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). biosynth.com It can also be cleaved by very strong acids, such as hydrogen bromide (HBr) in acetic acid, but is stable to the milder acidic conditions used to remove other protecting groups like tert-butyloxycarbonyl (Boc) or Trityl (Trt). biosynth.compeptide.com The Z group is also stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.com

Conversely, the trityl (Trt) group, used to protect the highly reactive thiol side chain of cysteine, is characterized by its acid lability. peptide.comthermofisher.com The Trt group is readily cleaved by treatment with trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (TIS) to trap the released trityl cations and prevent side reactions. peptide.comsigmaaldrich.com Its sensitivity to acid allows for its removal during the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.combachem.com The high acid lability of the Trt group means it can be selectively removed without affecting the more robust Z group. biosynth.comthieme-connect.de

The orthogonality of the Z and Trt groups is therefore established by their distinct cleavage requirements: hydrogenolysis or strong acidolysis for Z versus moderate acidolysis for Trt. This allows for a synthetic strategy where, for example, the S-Trt group can be selectively removed from the cysteine residue to allow for disulfide bond formation or side-chain modification, while the N-terminal Z group remains intact, preserving the integrity of the peptide backbone for subsequent coupling steps.

The following table summarizes the distinct deprotection conditions for the Z and Trt groups, highlighting their orthogonal nature.

Protecting GroupPrimary FunctionCleavage ConditionsStability Conditions
Z (Benzyloxycarbonyl)N-α-Amino ProtectionCatalytic Hydrogenolysis (e.g., H₂/Pd-C) Strong Acid (e.g., HBr in Acetic Acid)Mild/Moderate Acid (e.g., TFA) Base (e.g., Piperidine)
Trt (Trityl)S-Thiol ProtectionModerate Acid (e.g., TFA, often with scavengers) thermofisher.comsigmaaldrich.comCatalytic Hydrogenolysis Base (e.g., Piperidine) biosynth.com

This differential lability is a powerful tool. In solution-phase synthesis, the N-α-Z group can be removed to allow for peptide chain elongation, while the S-Trt group remains to protect the cysteine side chain. Alternatively, in the synthesis of complex peptides with multiple disulfide bonds, the S-Trt group can be cleaved under mild acid while other protecting groups, such as the acid-stable acetamidomethyl (Acm) group on another cysteine, remain in place, allowing for controlled, sequential disulfide bond formation. rsc.orgbachem.com

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compoundN-α-benzyloxycarbonyl-S-trityl-L-cysteine
Boctert-butyloxycarbonyl
Fmoc9-fluorenylmethoxycarbonyl
AcmAcetamidomethyl
TFATrifluoroacetic acid
TISTriisopropylsilane
HBrHydrogen bromide
Pd-CPalladium on carbon

Global Deprotection Protocols for this compound Containing Peptides

Global deprotection refers to the simultaneous removal of the C-terminal protecting group (like the Z-group) and all side-chain protecting groups, including the Trt group from cysteine residues, to yield the final, unprotected peptide. thermofisher.com This is typically the final step in solid-phase peptide synthesis (SPPS). sigmaaldrich.com

The standard method for the global deprotection of peptides containing Cys(Trt) involves treatment with strong acids, most commonly Trifluoroacetic Acid (TFA). sigmaaldrich.combachem.com The Trt group is highly susceptible to acidolysis and is readily cleaved by TFA. sigmaaldrich.compeptide.com A common cleavage cocktail consists of a high concentration of TFA, typically around 95%, mixed with water and scavengers. sigmaaldrich.com

The cleavage reaction generates a stable trityl cation, which can lead to side reactions if not properly managed. sigmaaldrich.com The efficiency of the deprotection can be influenced by the specific peptide sequence and the presence of other protecting groups. For instance, peptides with multiple Cys(Trt) residues may require optimized cleavage conditions to ensure complete removal of all Trt groups. sigmaaldrich.com The resin on which the peptide is synthesized also plays a role; for example, cleavage from Wang resin can sometimes lead to side products due to the reactivity of the linker-derived benzyl group. researchgate.net

Common TFA Cleavage Cocktails for this compound Containing Peptides:

ReagentCompositionApplication Notes
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v)A widely used, non-malodorous cocktail suitable for most sequences, especially when appropriate protecting groups for other amino acids are chosen. sigmaaldrich.com TIS is crucial for scavenging the liberated trityl cations. sigmaaldrich.com
Reagent K TFA/phenol/water/thioanisole (B89551)/EDT (82.5:5:5:5:2.5)A more complex and potent mixture, often used for peptides containing sensitive residues or when standard cocktails are ineffective. sigmaaldrich.com The combination of scavengers provides broad protection against various side reactions.
TFA/EDT/TIS/H₂O Varies, e.g., 80:18:1:1Recommended for peptides with multiple cysteine residues or numerous t-butyl protecting groups where the standard TFA/TIS/water mixture may be insufficient. sigmaaldrich.comresearchgate.net EDT helps maintain the reduced state of the cysteine thiol. sigmaaldrich.com
TFA/An/TMSCl/TIS/Me₂S/PPh₃ 80:5:5:5:5 with 0.1% PPh₃A specialized cocktail developed to minimize both oxidation and S-alkylation side reactions, particularly beneficial for peptides also containing methionine. nih.gov TIS is essential for trapping the Trt carbocation. nih.gov

During the acidic cleavage of the Trt group, a highly stable trityl cation is formed. sigmaaldrich.com This electrophilic species can react with nucleophilic side chains of amino acids like cysteine, tryptophan, and methionine, leading to undesired alkylation side products. sigmaaldrich.com To prevent these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com

Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation. sigmaaldrich.com It irreversibly reduces the cation to the inert triphenylmethane, thus preventing its reattachment to the peptide. bachem.com The use of TIS is strongly recommended when cleaving peptides containing Cys(Trt). sigmaaldrich.com

Ethanedithiol (EDT) is another commonly used scavenger. sigmaaldrich.com It serves a dual purpose: it scavenges carbocations and also helps to keep the deprotected cysteine thiol in its reduced (free sulfhydryl) state, minimizing the formation of disulfide bonds during the cleavage process. sigmaaldrich.com EDT is particularly beneficial for preventing acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com

Other scavengers like thioanisole and triethylsilane (TES) can also be effective. nih.gov However, the choice of scavenger must be made carefully, considering the specific amino acid composition of the peptide. For instance, silanes like TIS and TES can cause the reduction of indoles in unprotected tryptophan residues. sigmaaldrich.com

Regioselective S-Deprotection in Complex Peptide Architectures

For the synthesis of peptides with multiple disulfide bonds, a strategy of regioselective, or orthogonal, deprotection is required. researchgate.net This involves using different cysteine protecting groups that can be removed under distinct conditions, allowing for the controlled formation of specific disulfide bridges. researchgate.netrsc.org

The Trt group is considered acid-labile and is typically removed during the final global deprotection with a strong acid like TFA. bachem.com This property allows it to be used in orthogonal schemes with protecting groups that are stable to these conditions.

Acetamidomethyl (Acm): The Acm group is stable to TFA and can be selectively removed using reagents like mercury(II) acetate or silver trifluoromethanesulfonate. sigmaaldrich.compeptide.com This orthogonality allows for the deprotection and disulfide bond formation of Trt-protected cysteines while Acm-protected cysteines remain intact. rsc.org

4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group and can be selectively cleaved using very dilute TFA (e.g., 1-2% in DCM) while the Trt group remains attached. sigmaaldrich.combachem.com This allows for on-resin disulfide bond formation or modification of the cysteine side chain. sigmaaldrich.com

Diphenylmethyl (Dpm): The Dpm group is also acid-labile but is more stable to dilute TFA than the Trt group. sigmaaldrich.com This enables the selective removal of Mmt groups in the presence of Dpm-protected cysteines. sigmaaldrich.com

4-Methoxybenzyl (Mob): The Mob group shows some lability in TFA, especially in the presence of certain scavengers like TIS at elevated temperatures. nih.gov

S-isopropylthio (SIT): The SIT group is removed under mild reducing conditions, offering another level of orthogonality. researchgate.net

Orthogonality of Cysteine Protecting Groups:

Protecting GroupCleavage ConditionsOrthogonal To
Trityl (Trt) Strong acid (e.g., TFA) bachem.comAcm, tBu, Meb, Msbh rsc.orgiris-biotech.de
Acm Hg(II), Ag(I), I₂ sigmaaldrich.combachem.comTrt, Mmt, tBu, Meb, Msbh rsc.orgiris-biotech.de
Mmt Dilute acid (e.g., 1% TFA in DCM) bachem.comTrt, Acm, Dpm sigmaaldrich.com
Dpm Strong acid (e.g., TFA) sigmaaldrich.comMmt sigmaaldrich.com
Mob Strong acid (e.g., HF), TFA/TIS at elevated temperature nih.govAcm (under specific conditions) nih.gov
SIT Mild reducing agents (e.g., DTT) researchgate.netAcid-labile and heavy metal-labile groups

Advanced Applications of Z Cys Trt Oh in Molecular Synthesis

Synthesis of Disulfide-Rich Peptides

The precise formation of disulfide bonds is critical for the structural integrity and biological activity of many peptides and proteins. Z-Cys(Trt)-OH is instrumental in synthesizing these molecules, which often contain multiple cysteine residues requiring specific connectivity. The synthesis of such peptides can be approached through two main strategies: directed disulfide bond formation and oxidative folding.

Directed Disulfide Bond Formation Strategies

Directed disulfide bond formation, or regioselective synthesis, involves the stepwise and controlled formation of each disulfide bridge. This is achieved by employing a suite of cysteine-protecting groups with different chemical labilities, a concept known as orthogonal protection. nih.gov In this strategy, pairs of cysteine residues that are intended to form a disulfide bond are protected with groups that can be selectively removed under specific conditions, leaving other protected cysteines intact.

The trityl (Trt) group of this compound is highly acid-labile, making it a valuable component in orthogonal protection schemes. It can be used in combination with other protecting groups that are stable to acidic conditions but can be removed by other means. For instance, the acetamidomethyl (Acm) group is stable to the trifluoroacetic acid (TFA) used to cleave the Trt group but can be removed with iodine, which also facilitates the oxidation to form the disulfide bond. nih.gov Similarly, the tert-butyl (tBu) group is stable under the conditions used to remove both Trt and Acm groups and requires specific reagents for its removal. nih.gov

This hierarchical deprotection and oxidation strategy allows for the unambiguous synthesis of peptides with multiple, complex disulfide bond patterns. For example, a peptide with two disulfide bonds could be synthesized using two pairs of cysteines protected with Trt and Acm groups, respectively. The Trt groups would be removed first with TFA, followed by oxidation to form the first disulfide bond. Subsequently, the Acm groups would be removed with iodine to form the second disulfide bond.

Table 1: Orthogonal Cysteine Protecting Groups Used with Trityl

Protecting GroupChemical NameCleavage ConditionsOrthogonal to Trityl (TFA Cleavage)
AcmAcetamidomethylIodine, Silver(I), Mercury(II)Yes
tButert-ButylPhS(O)Ph/CH3SiCl3 in TFAYes
Mob4-MethoxybenzylStronger acid (e.g., HF), or specific TFA conditionsYes
Mmt4-Methoxytrityl1-2% TFA in DCMPartially (requires careful condition optimization)

This table presents a selection of commonly used thiol protecting groups and their compatibility with the Trityl group in orthogonal disulfide bond formation strategies.

Oxidative Folding and Macrocyclization Techniques

In contrast to directed strategies, oxidative folding involves the simultaneous deprotection of all cysteine residues, followed by a global oxidation step that allows the peptide to fold into its thermodynamically most stable conformation, guided by its primary sequence. taylorandfrancis.com While this approach mimics the natural protein folding process, it can lead to a mixture of disulfide isomers, especially in peptides with a large number of cysteines. researchgate.net

This compound is well-suited for this approach. The Z-group can be removed by catalytic hydrogenation, and the Trt group is cleaved with TFA. The fully deprotected linear peptide is then subjected to oxidative conditions, often in a dilute solution to favor intramolecular disulfide bond formation and prevent polymerization. Common oxidizing agents include air (oxygen), hydrogen peroxide, potassium ferricyanide, or dimethyl sulfoxide (DMSO). nih.gov The choice of solvent, pH, temperature, and the presence of redox shuffling agents (e.g., glutathione) are critical parameters that need to be optimized to maximize the yield of the correctly folded peptide. taylorandfrancis.com

Macrocyclization via disulfide bond formation is a key application of this compound. The formation of a cyclic peptide through an intramolecular disulfide bridge imposes significant conformational constraints on the peptide backbone, which can enhance its biological activity, selectivity, and stability. uni-kiel.de The synthesis involves incorporating two this compound residues at appropriate positions in the peptide sequence. After cleavage of the protecting groups, the linear peptide is cyclized under high dilution to promote the intramolecular reaction. uni-kiel.de

Fragment Condensation and Ligation Methodologies

The synthesis of large peptides and small proteins can be achieved by a convergent approach known as fragment condensation. This strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. This compound can be incorporated into these fragments, with the protected cysteine residue playing a role in the subsequent folding or disulfide bond formation of the final assembled polypeptide.

While Native Chemical Ligation (NCL) is a powerful method for fragment condensation, it specifically requires a fragment with an N-terminal cysteine and another with a C-terminal thioester. chempep.com Traditional fragment condensation using standard peptide coupling reagents can be an alternative for sequences not amenable to NCL. In this approach, this compound can be placed at any position within the peptide fragments, except for the C-terminus of the acyl donor fragment where it could be prone to racemization during activation. The robust protection offered by the Z and Trt groups ensures the integrity of the cysteine residue during the coupling of the fragments. After the full-length peptide chain is assembled, the protecting groups are removed, and the disulfide bonds are formed as described previously.

Preparation of Modified Peptides and Peptidomimetics

This compound serves as a valuable precursor for the synthesis of modified peptides and peptidomimetics, where the cysteine residue is altered to introduce novel properties. The protected thiol group can be deprotected selectively to allow for specific chemical modifications.

For instance, after selective removal of the Trt group, the free thiol can be alkylated, arylated, or used in Michael addition reactions to introduce a variety of functionalities. This allows for the creation of peptides with tailored properties, such as enhanced stability, altered receptor binding affinity, or the attachment of fluorescent probes or other labels.

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve their pharmacological properties, such as resistance to enzymatic degradation. nih.gov this compound can be used to synthesize peptidomimetics where the disulfide bridge is replaced by a more stable linkage, such as a thioether or a dicarba bridge. nih.gov For example, after deprotection of two cysteine residues, instead of oxidation, a bifunctional linker can be used to connect the two thiol groups, creating a cyclic peptidomimetic with enhanced stability.

Role in the Semisynthesis of Proteins

Protein semisynthesis is a powerful technique that combines the advantages of recombinant protein expression and chemical peptide synthesis to create large, modified proteins that are inaccessible by either method alone. nih.gov This approach typically involves the ligation of a synthetic peptide fragment to a larger, recombinantly expressed protein segment.

While NCL is the most common method for protein semisynthesis, the principles of fragment condensation can also be applied. A synthetic peptide containing this compound can be prepared and then ligated to a protein fragment. The presence of the protected cysteine allows for the introduction of a specific disulfide bond in the final protein construct after the ligation step. This is particularly useful for engineering proteins with non-native disulfide bonds to enhance their stability or to probe their structure and function. The ability to introduce a precisely placed, protected cysteine residue via a synthetic peptide offers a level of control that is difficult to achieve through recombinant methods alone.

Table 2: Summary of Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-S-trityl-L-cysteine
AcmAcetamidomethyl
tButert-Butyl
Mob4-Methoxybenzyl
Mmt4-Methoxytrityl
TFATrifluoroacetic acid
DCMDichloromethane (B109758)
DMSODimethyl sulfoxide
NCLNative Chemical Ligation

Analytical and Characterization Methodologies for Z Cys Trt Oh Based Syntheses

Monitoring Peptide Elongation and Deprotection

The monitoring process in peptide synthesis is critical for optimizing reaction times and ensuring that each coupling and deprotection step proceeds to completion. Unlike the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, where deprotection can be quantified in real-time by UV spectrophotometry of the piperidine-fulvene adduct, syntheses employing the Z (benzyloxycarbonyl) group require different monitoring techniques. google.comrsc.org

Peptide Elongation (Coupling): The completion of the amide bond formation (coupling) is monitored by detecting the absence of free secondary or primary amines on the resin-bound peptide. Qualitative colorimetric tests are commonly used for this purpose.

Ninhydrin (B49086) (Kaiser) Test: This test detects free primary amines. A positive result (a dark blue color on the resin beads and in the solution) indicates an incomplete coupling reaction, signifying that unreacted amino groups are still present. A negative result (colorless or yellowish beads) suggests the coupling is complete.

Chloranil (B122849) Test: For coupling to secondary amines, such as proline or N-substituted residues, where the ninhydrin test is ineffective, the chloranil test can be employed. nih.gov A positive result, indicating residual secondary amines, typically yields a green or blue color. nih.gov

If these tests indicate an incomplete reaction, a second coupling cycle is performed before proceeding to the next step. The progress can also be definitively checked by cleaving a small sample of the peptidyl-resin and analyzing the crude material by HPLC and MS. nih.gov

Deprotection Monitoring: Monitoring deprotection involves confirming the removal of the N-terminal Z-group after each elongation cycle and the final removal of the acid-labile side-chain protecting groups, such as the trityl (Trt) group from cysteine.

N-terminal Z-Group Removal: The Z-group is typically removed by methods such as catalytic hydrogenolysis or treatment with strong acids like HBr in acetic acid, conditions that differ significantly from the base-labile Fmoc group. rsc.orgpeptide.com After the deprotection step, the presence of the newly formed free N-terminal amine is confirmed using the ninhydrin test. A positive result indicates successful Z-group removal.

Side-Chain Trt-Group Removal: The S-trityl group is an acid-labile protecting group removed during the final cleavage of the peptide from the resin, typically with trifluoroacetic acid (TFA). peptide.com The efficiency of the Trt group removal is not monitored in-process but is assessed during the characterization of the final crude peptide. The cleavage cocktail often includes scavengers, such as triisopropylsilane (B1312306) (TIS), to irreversibly trap the liberated trityl cations and prevent side reactions, like re-alkylation of the cysteine thiol. bachem.comnih.gov Incomplete removal of the Trt group will be identified by HPLC and MS analysis of the final product. acs.org

Characterization of Synthetic Intermediates and Final Peptide Products

A suite of powerful analytical techniques is used to verify the structure, identity, and purity of the synthetic intermediates and the final peptide product.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for analyzing peptide purity. nih.gov It is used to assess the composition of the crude peptide mixture after cleavage from the resin and to monitor the purification process. RP-HPLC separates peptides based on their hydrophobicity.

The crude peptide is analyzed to identify the main product peak and any impurities, which may include deletion sequences (from incomplete coupling), truncated sequences (from capping), or by-products from side reactions such as racemization or incomplete deprotection. nih.govcsic.es The technique is also essential for the final purification of the target peptide. rsc.org Purity is typically assessed by integrating the peak area of the desired peptide relative to the total area of all peaks in the chromatogram, detected commonly at 214 or 220 nm where the peptide backbone absorbs UV light. rsc.orgresearchgate.net

nih.govrsc.org
ParameterTypical ConditionPurpose/NotesReference
ColumnReversed-Phase C18 or C8 (e.g., Agilent Zorbax, Phenomenex Aeris)Stationary phase for separating peptides based on hydrophobicity. C18 is standard; C8 is slightly less retentive.
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)Aqueous solvent. TFA acts as an ion-pairing agent to improve peak shape.
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Mass spectrometry is an indispensable tool for the verification of peptide identity by providing precise molecular weight information. ub.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of MS. As peptides elute from the HPLC column, they are ionized (typically by Electrospray Ionization, ESI) and their mass-to-charge (m/z) ratio is determined. nih.gov This allows for the assignment of molecular weights to each peak in the HPLC chromatogram, confirming the identity of the main product and helping to characterize impurities, such as peptides with remaining protecting groups or other modifications. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a rapid method for determining the molecular weight of a peptide. The sample is co-crystallized with a matrix that absorbs laser energy, causing soft ionization of the peptide. The mass is then determined by the ion's time of flight to the detector. It is highly sensitive and tolerant of salts and other impurities, making it excellent for quick analysis of crude samples and HPLC fractions. researchgate.net

Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation of the peptide sequence, tandem MS is employed. A specific peptide ion (parent ion) is selected, fragmented, and the masses of the resulting fragment ions (daughter ions) are measured. researchgate.net The fragmentation typically occurs at the peptide bonds, producing a series of ions (e.g., b- and y-ions) whose mass differences correspond to specific amino acid residues, allowing the peptide sequence to be reconstructed and verified. shimadzu.com

acs.orgnih.gov
TechniqueApplication in Z-Cys(Trt)-OH SynthesisInformation ObtainedReference
LC-MS (ESI)Analysis of crude and purified peptides.Confirms molecular weight of eluting peaks from HPLC. Identifies impurities like incompletely deprotected species (e.g., +242 Da for Trt) or side-products.
MALDI-TOF MSRapid screening of synthesis progress, crude samples, and purified products.Provides accurate molecular weight of the main components in a sample.
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While HPLC and MS confirm purity and mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the covalent structure and stereochemistry of the peptide. rsc.orgrsc.org

1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are performed on the final, purified peptide.

¹H NMR: The proton NMR spectrum gives information on the number and type of protons present. The chemical shifts and coupling constants can help confirm the presence of all expected amino acid residues and the absence of protecting groups. For example, the aromatic region (7.2-7.4 ppm) would be complex for a Z-Cys(Trt)-containing intermediate but should simplify significantly upon removal of these groups. nih.govresearchgate.net

¹³C NMR: The carbon spectrum provides complementary information, confirming the carbon framework of the peptide. mdpi.com

2D NMR: Techniques like COSY and TOCSY establish through-bond connectivity, helping to assign specific protons to individual amino acid spin systems. NOESY experiments reveal through-space proximities, which can be used to confirm sequential connectivities and provide insights into the peptide's three-dimensional conformation.

NMR is particularly powerful for identifying subtle structural changes and for confirming the stereochemical integrity (i.e., detecting racemization) of the amino acid residues. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in Z Cys Trt Oh Utilisation

Development of Novel Linkers and Resins

The solid support, comprising the resin and the linker that attaches the nascent peptide chain, is a critical component in Solid-Phase Peptide Synthesis (SPPS). The properties of the linker dictate the conditions under which the final peptide can be cleaved from the resin. For a molecule like Z-Cys(Trt)-OH, where the S-trityl group has a specific acid lability, the development of compatible and versatile linkers is a significant research focus.

Future research is geared towards creating linkers with finely-tuned acid sensitivity. Trityl-based linkers are known for being highly acid-sensitive, allowing for cleavage under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) or even acetic acid. iris-biotech.de This is advantageous as it allows for the release of the peptide from the resin while keeping other, more robust acid-labile side-chain protecting groups intact. iris-biotech.depeptide.com The development of new trityl-based linkers with slightly different substitution patterns on the phenyl rings could allow for even greater control over the cleavage conditions, enabling a wider range of orthogonal protection strategies in complex syntheses. iris-biotech.de

Another promising avenue is the advancement of "safety-catch" linkers. These linkers are stable under the conditions of peptide synthesis but can be chemically "activated" in a separate step to become labile for cleavage. nih.gov For example, the 3,4-diamino benzoic acid (Dbz) linker is stable during synthesis but can be modified to facilitate cleavage. nih.gov Developing safety-catch linkers that are activated by triggers entirely orthogonal to the acidic conditions used for Trt group removal would provide unprecedented flexibility in synthesizing peptides containing this compound.

The core resin material is also a subject of innovation. TentaGel® resins, which consist of polyethylene (B3416737) glycol (PEG) grafted onto polystyrene beads, are designed for better performance in the polar solvents commonly used in SPPS, offering improved swelling properties and reaction kinetics. iris-biotech.de The future may see the development of novel resin backbones that further minimize steric hindrance and reduce non-specific interactions, leading to higher purity and yields for peptides synthesized using bulky building blocks like this compound.

Resin/Linker TypeKey FeatureRelevance to this compound Utilization
Substituted Trityl Linkers Highly acid-sensitive; cleavage with 1% TFA or acetic acid. iris-biotech.deAllows for cleavage of the peptide from the resin while preserving the S-Trt group and other side-chain protections.
Sieber Amide Resin Cleavage occurs in 1% TFA in DCM. iris-biotech.deIdeal for synthesizing protected peptide amides where the S-Trt group needs to remain post-cleavage.
Safety-Catch Linkers (e.g., Dbz) Stable during synthesis; requires a separate chemical activation step before cleavage. nih.govOffers an orthogonal release strategy, avoiding premature deprotection of the S-Trt group.
TentaGel® Resins PEG-grafted polystyrene core. iris-biotech.deImproved swelling and reaction kinetics in polar solvents can enhance coupling efficiency of bulky residues.

Strategies for Automated Synthesis Enhancement

Automated peptide synthesis has revolutionized the field by improving reproducibility and throughput. americanpeptidesociety.org For challenging residues like this compound, optimizing automated protocols is crucial for success. Future strategies are focused on enhancing both the chemical and mechanical aspects of automated SPPS.

A key area of development is the use of automated fast-flow peptide synthesis (AFPS). amidetech.comnih.gov Unlike traditional batch synthesis where reagents are added to a static reaction vessel, flow-based SPPS involves continuously passing reagents through a column packed with the resin. amidetech.comnih.gov This method offers superior control over reaction parameters, more efficient heat transfer, and can significantly reduce reaction times and side product formation. amidetech.comnih.gov Research has demonstrated that optimizing activation times and temperatures for Fmoc-Cys(Trt)-OH in flow systems can result in minimal epimerization (<2%), a critical factor for peptide purity. amidetech.com Future work will likely focus on further refining flow rates, reagent concentrations, and heating profiles within AFPS systems to maximize the efficiency of incorporating this compound into long peptide sequences. amidetech.com

The integration of advanced heating methods, such as induction or microwave heating, into automated synthesizers is another important trend. americanpeptidesociety.orgnih.gov Elevated temperatures can accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids. americanpeptidesociety.org However, this must be balanced against the risk of side reactions or epimerization. nih.gov Future automated systems will likely feature more sophisticated, programmable heating cycles tailored to specific coupling steps. For the addition of this compound, a protocol might involve a short, controlled heat pulse during the activation step to overcome steric hindrance, followed by a rapid cooling phase to prevent degradation.

Enhancement StrategyPrincipleImpact on this compound Synthesis
Automated Fast-Flow Synthesis (AFPS) Reagents are continuously passed over a resin bed. amidetech.comnih.govReduces side product formation and allows for rapid synthesis of long chains with minimal epimerization of cysteine. amidetech.com
Optimized Activation Shorter activation times at controlled temperatures (e.g., 60°C) with reagents like PyAOP. amidetech.comMinimizes the risk of racemization (D-epimer formation) for the sensitive cysteine residue. amidetech.com
Controlled Heating Cycles Application of precise, programmable heating (e.g., induction heating) during coupling. americanpeptidesociety.orgAccelerates difficult couplings involving sterically hindered residues, improving yield and purity. americanpeptidesociety.org

Computational Approaches to Cysteine Protecting Group Design and Reactivity Prediction

Computational chemistry is becoming an indispensable tool for designing new protecting groups and predicting their behavior, moving beyond purely empirical methods. nih.gov This approach is particularly valuable for the nuanced chemistry of cysteine.

One major research avenue involves the use of quantum mechanics, specifically density functional theory (DFT), to model the stability of protecting groups. nih.gov Studies have used DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) to determine the stability of the carbocation that is formed when an acid-labile protecting group, such as trityl, is cleaved. nih.gov The stability of this carbocation directly correlates with the ease of removal of the protecting group. nih.gov By computationally modeling novel trityl analogues with different substituents, researchers can predict their acid lability before undertaking laborious experimental synthesis. This allows for the rational design of a suite of S-protecting groups with a graduated range of stabilities, enabling more complex and orthogonal protection schemes. nih.gov

In parallel, machine learning (ML) and other bioinformatics approaches are being developed to predict the reactivity of cysteine residues within a specific peptide sequence. nih.govmdpi.com Models like sbPCR (sequence-based prediction of cysteine reactivity) use local sequence features to predict cysteines with heightened reactivity. nih.gov Other models, such as HyperCys, integrate both sequence and 3D structural data to identify "hyper-reactive druggable cysteines". mdpi.com While these tools are often developed for drug discovery, their application in synthesis is a burgeoning field. By predicting the intrinsic nucleophilicity and pKₐ of a specific cysteine thiol, these computational models could help anticipate potential side reactions during synthesis, such as undesired disulfide bond formation or modification during cleavage. nih.gov This predictive power would enable chemists to proactively adjust synthesis conditions—for instance, by selecting a more robust protecting group than trityl for a predicted hyper-reactive cysteine or by optimizing the scavenger cocktail used during final cleavage. biotage.com

Computational MethodApplicationFuture Goal for this compound
Density Functional Theory (DFT) Calculating the stability of the carbocation formed during acid-mediated deprotection. nih.govTo rationally design novel S-protecting groups with precisely tuned acid lability for advanced orthogonal strategies. nih.gov
Machine Learning (sbPCR, HyperCys) Predicting the intrinsic reactivity of a cysteine residue based on local sequence and structural environment. nih.govmdpi.comTo anticipate potential side reactions and guide the selection of optimal protecting groups and cleavage conditions.
pKₐ Prediction Algorithms Estimating the acid dissociation constant of the cysteine thiol, a key determinant of its nucleophilicity. nih.govTo better understand and control the reactivity of the deprotected thiol post-synthesis, preventing unwanted oxidation or scrambling. nih.gov

Q & A

Q. How do researchers select between Boc- and Fmoc-based cysteine derivatives for peptide synthesis?

  • Methodological Answer : Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies require distinct deprotection conditions. Fmoc is base-labile (e.g., piperidine), while Boc requires strong acids (e.g., TFA). This compound is compatible with Boc chemistry but may require optimization in Fmoc protocols due to Trt’s acid sensitivity. Choice depends on peptide sequence complexity and downstream applications (e.g., drug delivery systems requiring mild cleavage) .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during Trt-group deprotection in this compound-containing peptides?

  • Methodological Answer :
  • Deprotection Optimization : Use TFA with scavengers (e.g., triisopropylsilane, H2O) to minimize carbocation-mediated alkylation. Monitor reaction kinetics via LC-MS to identify optimal cleavage time (typically 1–2 hours at 25°C) .
  • Controlled pH Adjustment : Post-deprotection, neutralize with cold ether to precipitate peptides, reducing thiol oxidation .
  • Data Contradiction Analysis : Conflicting reports on deprotection efficiency (e.g., 85–95% yields) may arise from residual moisture or improper scavenger ratios. Replicate protocols with rigorous anhydrous conditions .

Q. How does this compound integration affect peptide folding and stability in drug delivery systems?

  • Methodological Answer :
  • Nanoparticle Formulation : In microfluidic synthesis, this compound-based peptides form core-shell structures (e.g., 150–200 nm particles, PDI <0.2) with pH-responsive drug release. Stability is tested via dynamic light scattering (DLS) under simulated physiological conditions (pH 7.4 vs. 5.5) .
  • Folding Analysis : Circular dichroism (CD) spectroscopy evaluates secondary structure changes (α-helix, β-sheet) in aqueous vs. organic solvents. Trt deprotection enhances thiol-mediated disulfide crosslinking, critical for structural rigidity .

Q. Can AI-driven synthesis planning tools improve this compound production efficiency?

  • Methodological Answer :
  • Synthesis Pathway Prediction : Tools like Pistachio and BKMS databases propose one-step routes using benzyl chloroformate and trityl chloride. Validate predicted pathways (e.g., 92% yield, >99% purity) against manual synthesis .
  • Parameter Optimization : Machine learning models adjust reaction parameters (temperature, solvent polarity) to minimize byproducts (e.g., di-Z byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.